molecular formula C18H23N5O2 B12048223 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-90-2

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12048223
CAS No.: 332904-90-2
M. Wt: 341.4 g/mol
InChI Key: GTOOEROJXKNVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and benzylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum complexes.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

332904-90-2

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-butyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O2/c1-4-5-11-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,20,24,25)

InChI Key

GTOOEROJXKNVFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.